

# **Application Notes and Protocols for BR351** (IBI351/GFH925) in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | BR351 precursor |           |
| Cat. No.:            | B11930906       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BR351, also known as IBI351 and GFH925 (Fulzerasib), is a potent, orally active, and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors. BR351 irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2] This action effectively inhibits downstream signaling pathways, primarily the MAPK pathway, leading to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3][4][5][6][7][8][9][10][11] Preclinical and clinical studies have demonstrated promising anti-tumor activity and a manageable safety profile for BR351 in patients with KRAS G12C-mutated advanced solid tumors.[2]

## **Mechanism of Action**

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it stimulates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[12] The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of carcinogenesis.[12]



## Methodological & Application

Check Availability & Pricing

BR351 is designed to specifically target the mutant cysteine at position 12. By forming an irreversible covalent bond, BR351 locks the KRAS G12C protein in its inactive GDP-bound conformation.[4][5] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling cascades and resulting in anti-tumor effects.[3][6]





Click to download full resolution via product page

Figure 1: Mechanism of action of BR351 on the KRAS G12C signaling pathway.



**Data Presentation** 

**Preclinical Efficacy of BR351** 

| Cell Line  | Cancer Type       | IC50 (nM) | Assay Type                    |
|------------|-------------------|-----------|-------------------------------|
| NCI-H358   | NSCLC             | 5.2       | Cell Viability                |
| MIA PaCa-2 | Pancreatic Cancer | 8.1       | Cell Viability                |
| SW1573     | NSCLC             | 12.5      | Cell Viability                |
| AsPC-1     | Pancreatic Cancer | >10,000   | Cell Viability (KRAS<br>G12D) |

Data extracted from preclinical studies. IC50 values represent the concentration of BR351 required to inhibit cell growth by 50%.

Clinical Efficacy of BR351 in Non-Small Cell Lung

Cancer (NSCLC)

| Clinical<br>Trial ID              | Phase | No. of<br>Patients | Treatmen<br>t            | ORR (%) | DCR (%) | Median<br>PFS<br>(months) |
|-----------------------------------|-------|--------------------|--------------------------|---------|---------|---------------------------|
| NCT05005<br>234                   | II    | 116                | BR351<br>Monothera<br>py | 46.6    | 90.5    | 8.3                       |
| NCT05005<br>234                   | I     | 67                 | BR351<br>Monothera<br>py | 61.2    | 92.5    | Not<br>Reached            |
| NCT05005<br>234<br>(600mg<br>BID) | I     | 30                 | BR351<br>Monothera<br>py | 66.7    | 96.7    | Not<br>Reached            |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival. Data is from previously treated patients with KRAS G12C-mutated advanced NSCLC.[3][13] [14][15]



Clinical Efficacy of BR351 in Colorectal Cancer (CRC)

| Clinical<br>Trial ID                                                | Phase | No. of<br>Patients | Treatmen<br>t            | Confirme<br>d ORR<br>(%) | DCR (%) | Median PFS (months) |
|---------------------------------------------------------------------|-------|--------------------|--------------------------|--------------------------|---------|---------------------|
| NCT05005<br>234,<br>NCT05497<br>336<br>(Pooled)                     | I     | 56                 | BR351<br>Monothera<br>py | -                        | -       | -                   |
| - 600mg<br>BID Cohort                                               | I     | 48                 | BR351<br>Monothera<br>py | 45.8                     | 89.6    | 7.6                 |
| NCT05005<br>234,<br>NCT05497<br>336<br>(Pooled,<br>earlier<br>data) | I     | 45                 | BR351<br>Monothera<br>py | 47.5 (ORR)               | 85.0    | Not<br>Reached      |
| - 600mg<br>BID Cohort<br>(earlier<br>data)                          | I     | 32                 | BR351<br>Monothera<br>py | 43.8 (ORR)               | 87.5    | Not<br>Reached      |

Data is from previously treated patients with KRAS G12C-mutated advanced CRC.[12][16][17] [18][19][20]

## Experimental Protocols In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of BR351 on cancer cell lines.

Materials:



- KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
- KRAS wild-type or other mutant cancer cell lines (e.g., AsPC-1) as controls
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- BR351 (stock solution in DMSO)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader with luminescence detection capabilities

#### Protocol:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of BR351 in complete medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100  $\mu$ L of the BR351 dilutions or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.



 Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of BR351 in a mouse model.

#### Materials:

- Female BALB/c nude mice (4-6 weeks old)
- NCI-H358 human NSCLC cells
- Matrigel
- BR351
- Vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
- Calipers
- Animal balance

#### Protocol:

- Subcutaneously inject 5 x 10<sup>6</sup> NCI-H358 cells mixed with Matrigel into the right flank of each mouse.
- Monitor tumor growth regularly. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
- Administer BR351 orally once or twice daily at the desired dose levels (e.g., 30, 100 mg/kg).
   The control group receives the vehicle solution.
- Measure tumor dimensions with calipers and body weight twice a week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.

## Methodological & Application





- Continue treatment for a specified period (e.g., 21-28 days) or until the tumor volume in the control group reaches a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).





Click to download full resolution via product page

Figure 2: Workflow for an in vivo xenograft study to evaluate BR351 efficacy.



### Conclusion

BR351 (IBI351/GFH925) is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its specific mechanism of action, leading to the inhibition of key oncogenic signaling pathways, has been validated in both preclinical models and clinical trials. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential and underlying biological effects of BR351 in various cancer contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of Fulzerasib (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genfleet.com [genfleet.com]
- 4. Innovent Presents Phase 1 Clinical Data of IBI351 (KRASG12C Inhibitor) as Monotherapy for Metastatic Colorectal Cancer at the 2023 ASCO Annual Meeting [prnewswire.com]
- 5. GenFleet Therapeutics and Merck Enter into Trial Collaboration to Initiate Study Investigating Combination Therapy of GFH925 (KRAS G12C inhibitor) and ERBITUX® (cetuximab) [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Innovent Presents Clinical Data of Phase I Study for IBI351 (KRAS G12C Inhibitor) as Monotherapy for Solid Tumors at the 2022 American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 8. Innovent Presents Clinical Data Update of IBI351 (KRAS G12C Inhibitor) Monotherapy in Lung Cancer and Colorectal Cancer at ESMO Asia Congress 2023 [prnewswire.com]
- 9. Innovent Announces Updated Data of Phase 1 Clinical Trial for IBI351 (KRAS[G12C]
  Inhibitor) as Monotherapy for Solid Tumors at the AACR Annual Meeting 2023 | IVBIY Stock
  News [stocktitan.net]



- 10. China's First NDA for a KRAS G12C Inhibitor: NMPA Accepts New Drug Application for GFH925 and Grants GFH925 with Priority Review Designation [prnewswire.com]
- 11. GenFleet Therapeutics Announces FDA's Clinical Trial Approval for GFH925 (KRAS G12C Inhibitor) Monotherapy in Phase III Registrational Study Treating Metastatic Colorectal Cancer [prnewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 14. genfleet.com [genfleet.com]
- 15. A Study of GFH925 in Patients With Advanced Solid Tumors With KRAS G12C Mutations [clin.larvol.com]
- 16. researchgate.net [researchgate.net]
- 17. KRAS G12C Mutations in NSCLC: From Target to Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioengineer.org [bioengineer.org]
- 19. FDA approves phase III trial of GenFleet's KRAS G12C inhibitor [clinicaltrialsarena.com]
- 20. Phase I Data of GFH925 Monotherapy Treating CRC Released at ASCO-GenFleet Therapeutics [genfleet.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BR351 (IBI351/GFH925) in Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930906#experimental-applications-of-br351-in-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com